molecular formula C30H37NO5 B1662321 Furan-1 CAS No. 263847-55-8

Furan-1

Numéro de catalogue B1662321
Numéro CAS: 263847-55-8
Poids moléculaire: 491.6 g/mol
Clé InChI: IPEMCIBPDYCJLO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom . It is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature .


Synthesis Analysis

Industrial synthesis of furan is achieved mainly through the decarbonylation of furfural, an organic compound derived from agricultural byproducts such as corncobs and sugarcane bagasse . Furfural is heated with palladium or nickel catalysts at high pressure, which facilitates the removal of a carbonyl group, yielding furan .


Molecular Structure Analysis

The furan molecule consists of a five-membered aromatic ring, featuring four carbon atoms and one oxygen atom . Its structure incorporates two π bonds and a ring of 10 π electrons, which grant the molecule aromatic properties .


Chemical Reactions Analysis

Furan is known to undergo various chemical reactions. For instance, it reacts strongly with bromine and chlorine, forming polyhalogenated products . It is also readily hydrolyzed by acids .


Physical And Chemical Properties Analysis

Furan is a colorless, volatile liquid with a distinctively sweet, ether-like odor and is highly flammable . It is soluble in common organic solvents, including alcohol, ether, and acetone, and is slightly soluble in water .

Mécanisme D'action

AG 045572, also known as Furan-1, is a nonpeptidic antagonist of gonadotropin-releasing hormone (GnRH) . This article will delve into the mechanism of action of AG 045572, covering its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.

Target of Action

The primary target of AG 045572 is the GnRH receptor, a member of the rhodopsin-like G protein-coupled receptor (GPCR) family . It has a high affinity for both human and rat GnRH receptors, with Ki values of 6.0 nM and 3.8 nM respectively .

Mode of Action

As a GnRH receptor antagonist, AG 045572 binds to the GnRH receptors on the plasma membrane of gonadotrophs, pituitary cells that synthesize the gonadotrophins luteinising hormone (LH), and follicle-stimulating hormone (FSH) . This binding inhibits the synthesis and release of LH and FSH, thereby suppressing testosterone .

Biochemical Pathways

AG 045572 affects the GnRH pathway, which plays a crucial role in the regulation of fertility and is an attractive target for studying hormone-dependent diseases such as prostate, ovarian, breast cancers, and endometriosis . The compound is metabolized by CYP3A in both rats and humans .

Pharmacokinetics

AG 045572 exhibits different pharmacokinetic properties in male and female rats. In intact male rats, the oral bioavailability of AG 045572 is 8%, while in female or castrated male rats it is 24% . The compound is metabolized by CYP3A in both rats and humans, with similar Km values in male and female human, female rat liver microsomes, and expressed CYP3A4 and CYP3A5 .

Result of Action

The administration of AG 045572 results in the suppression of testosterone to castrate levels . This suppression of testosterone by pretreatment with AG 045572 leads to changes in its own pharmacokinetics .

Action Environment

The action, efficacy, and stability of AG 045572 can be influenced by various environmental factors. For instance, the suppression of testosterone by pretreatment with AG 045572 can lead to changes in its own pharmacokinetics . This suggests that the hormonal environment can significantly impact the action of AG 045572.

Safety and Hazards

Furan is known to be hepatotoxic and possibly carcinogenic, with exposure potentially leading to serious health issues . Therefore, strict safety regulations are implemented for its use and handling in industrial environments .

Orientations Futures

The field of biocatalysis is envisioned as an important contributor to the development of bioprocesses producing molecules that can replace those derived from oil . In the search for substitutes for petroleum derivatives, the compounds belonging to the furan platform appear among the best known due to their reactivity .

Propriétés

IUPAC Name

5-[(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)methyl]-N-(2,4,6-trimethoxyphenyl)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H37NO5/c1-18-13-22-23(30(4,5)12-11-29(22,2)3)15-19(18)14-20-9-10-24(36-20)28(32)31-27-25(34-7)16-21(33-6)17-26(27)35-8/h9-10,13,15-17H,11-12,14H2,1-8H3,(H,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPEMCIBPDYCJLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1CC3=CC=C(O3)C(=O)NC4=C(C=C(C=C4OC)OC)OC)C(CCC2(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H37NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50433309
Record name AG 045572
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50433309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

491.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-N-(2,4,6-trimethoxyphenyl)furan-2-carboxamide

CAS RN

263847-55-8
Record name AG 045572
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50433309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Furan-1
Reactant of Route 2
Reactant of Route 2
Furan-1
Reactant of Route 3
Reactant of Route 3
Furan-1
Reactant of Route 4
Reactant of Route 4
Furan-1
Reactant of Route 5
Furan-1
Reactant of Route 6
Furan-1

Q & A

Q1: How does Furan-1 interact with the GnRH-R?

A1: Furan-1 exhibits an allosteric mode of interaction with the GnRH-R. [] Unlike competitive antagonists that directly bind to the hormone-binding site, Furan-1 binds to a distinct allosteric site, influencing the receptor's conformation and function. []

Q2: What are the downstream effects of Furan-1 binding to the GnRH-R?

A2: By binding to the allosteric site, Furan-1 induces negative cooperativity with both peptide agonists and other nonpeptide antagonists, effectively inhibiting their binding to the GnRH-R. [] This results in the suppression of downstream signaling pathways associated with GnRH-R activation.

Q3: How does the allosteric binding mode of Furan-1 differ from other GnRH-R antagonists?

A3: Furan-1's allosteric mechanism distinguishes it from many previously described GnRH-R antagonists that act competitively. [] This unique mode of action offers potential advantages in terms of selectivity and sustained inhibition of the receptor.

Q4: What is the molecular formula and weight of Furan-1?

A4: While the provided research abstracts do not explicitly state the molecular formula and weight of Furan-1, they can be deduced from its chemical name: 5-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-ylmethyl)furan-2-carboxylic acid (2,4,6-trimethoxyphenyl)amide. Based on this, the molecular formula is C28H35NO5 and the molecular weight is 465.58 g/mol.

Q5: How do structural modifications of Furan-1 affect its antagonistic activity?

A5: While the provided abstracts do not elaborate on specific structural modifications and their impact on Furan-1's activity, SAR studies are crucial in drug discovery. By systematically altering the compound's structure, researchers can identify key pharmacophores responsible for its activity and optimize its potency and selectivity.

Q6: What is the in vitro and in vivo efficacy of Furan-1?

A6: Research indicates that Furan-1 is a potent GnRH-R antagonist both in vitro and in vivo. [] Specific details on cell-based assays, animal models, and potential clinical trials are not provided in the abstracts.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.